Biochemical HPK1 Inhibition Potency of Hpk1-IN-45 Relative to HPK1-IN-44 and HPK1-IN-55
Hpk1-IN-45 demonstrates an IC50 of 0.3 nM in a biochemical HPK1 inhibition assay . In comparison, HPK1-IN-44 (Compound 1) from the same patent family exhibits an IC50 of 0.1 nM at 40 μM ATP , while HPK1-IN-55 (Compound 19) has an IC50 of <0.51 nM . The 3-fold difference in potency between Hpk1-IN-45 and HPK1-IN-44 highlights that even structurally related compounds can possess meaningfully different biochemical activities.
| Evidence Dimension | Biochemical HPK1 inhibition |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | HPK1-IN-44: IC50 = 0.1 nM (40 μM ATP); HPK1-IN-55: IC50 < 0.51 nM |
| Quantified Difference | 3-fold less potent than HPK1-IN-44; comparable to HPK1-IN-55 |
| Conditions | Biochemical kinase assay (vendor reported; exact conditions not specified) |
Why This Matters
Understanding the relative biochemical potency informs the appropriate dosing range for cellular and in vivo experiments and aids in selecting the optimal tool compound for a given assay sensitivity requirement.
